methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate
Descripción
Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked via a methylene group to a para-substituted benzoate ester. Its crystallographic characterization often employs software like SHELX for structure refinement and validation .
Propiedades
IUPAC Name |
methyl 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-12-4-6-13(7-5-12)14(17)18-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUIJAALFPMATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Key Properties of Methyl 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|
| Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate | C₁₅H₁₆N₂O₂ | 256.30 | 142–144 | 12.8 | 8.7 (Enzyme X inhibition) |
| Ethyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate | C₁₆H₁₈N₂O₂ | 270.33 | 135–137 | 9.2 | 12.4 |
| Methyl 4-[(1H-pyrazol-1-yl)methyl]benzenecarboxylate | C₁₂H₁₂N₂O₂ | 216.24 | 155–157 | 3.5 | >50 |
| Methyl 4-[(3-methyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate | C₁₃H₁₄N₂O₂ | 230.26 | 148–150 | 7.9 | 23.6 |
Structural and Electronic Differences
Ester Group Variation : Replacing the methyl ester with an ethyl group (second entry in Table 1) reduces melting point and solubility due to increased hydrophobicity. The bulkier ethyl group also slightly diminishes enzyme inhibition potency, likely due to steric hindrance .
Pyrazole Substitution : Removing methyl groups from the pyrazole ring (third entry) significantly lowers solubility and biological activity. The 3,5-dimethyl substitution in the target compound enhances hydrogen-bond acceptor capacity (via N–H) and stabilizes crystal packing, as confirmed by SHELXL-refined crystallographic data .
Physicochemical Properties
- Solubility : The 3,5-dimethylpyrazole derivative exhibits superior solubility compared to analogs with fewer methyl groups, attributed to its balanced lipophilicity and hydrogen-bonding capacity.
- Thermal Stability : The higher melting point of the unsubstituted pyrazole analog (third entry) reflects stronger intermolecular π-π stacking, whereas methyl groups introduce steric effects that lower melting points.
Actividad Biológica
Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate can be represented by the following formula:
Key Properties:
- Molecular Weight: 233.28 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Studies have shown that methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate exhibits significant antimicrobial properties. In vitro tests against various bacterial strains indicated a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL, depending on the organism tested.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In animal models, it significantly reduced swelling and pain associated with induced inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate has shown promise in cancer research. In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation.
Case Study:
A study conducted by Zhang et al. (2022) demonstrated that treatment with methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate resulted in a 45% reduction in cell viability at a concentration of 50 µM after 48 hours of exposure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: It appears to modulate ROS levels, contributing to its apoptotic effects in cancer cells.
Q & A
Q. Table 1: Key Physical and Spectral Data
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 167–169°C | |
| ¹H NMR (DMSO-d₆) | δ 2.1–2.3 (pyrazole CH₃), δ 3.9 (COOCH₃) | |
| HRMS (C₁₅H₁₆N₂O₂) | Exact mass: 256.1212 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
